molecular formula C19H25F3N2O6 B1141077 N-(2-Succinyl) Fluvoxamine CAS No. 259526-43-7

N-(2-Succinyl) Fluvoxamine

カタログ番号: B1141077
CAS番号: 259526-43-7
分子量: 434.4 g/mol
InChIキー: NAYFERHDYLITGX-BUVRLJJBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Succinyl) Fluvoxamine involves the reaction of fluvoxamine with succinic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions . The reaction is catalyzed by a base such as triethylamine, which facilitates the formation of the succinyl derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions: N-(2-Succinyl) Fluvoxamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis
N-(2-Succinyl) Fluvoxamine serves as a crucial building block for synthesizing complex organic molecules. Its structure allows for diverse chemical modifications, making it valuable in the development of new compounds with potential therapeutic properties.

Chemical Reactions
The compound can undergo various chemical reactions, including:

  • Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide to form carboxylic acids or ketones.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
  • Substitution Reactions : Participating in nucleophilic substitutions where the succinyl group can be replaced by other functional groups.

Biological Research Applications

Pharmacokinetics and Metabolism Studies
this compound is utilized in studies examining the metabolism and pharmacokinetics of fluvoxamine. Its unique succinyl group may influence the metabolic pathways compared to other fluvoxamine derivatives.

Neuropharmacology
Research indicates that fluvoxamine, including its derivatives like this compound, interacts with serotonin receptors, enhancing serotonin's actions on 5HT 1A autoreceptors. This mechanism is crucial for understanding its potential effects on mood disorders and anxiety.

Medical Applications

Therapeutic Potential
this compound is being investigated for its therapeutic effects in various conditions:

  • Obsessive-Compulsive Disorder (OCD) : As a derivative of fluvoxamine, it retains potential efficacy in treating OCD by modulating serotonin levels.
  • COVID-19 Research : Recent studies have explored fluvoxamine's role in managing COVID-19 symptoms. While results have shown mixed outcomes regarding its effectiveness in preventing severe disease progression, it remains a subject of ongoing clinical trials .

Industrial Applications

Pharmaceutical Production
In industrial settings, this compound is used as a reagent in the synthesis of pharmaceuticals. Its unique properties allow for the production of high-purity compounds essential for drug development.

類似化合物との比較

N-(2-Succinyl) Fluvoxamine can be compared with other fluvoxamine derivatives and SSRIs. Some similar compounds include:

Uniqueness: this compound is unique due to its succinyl group, which imparts distinct chemical and pharmacological properties. This makes it valuable in research for studying the metabolism and effects of fluvoxamine derivatives .

生物活性

N-(2-Succinyl) Fluvoxamine is a derivative of fluvoxamine, an established selective serotonin reuptake inhibitor (SSRI) primarily used in treating depression and obsessive-compulsive disorder. This compound has garnered attention due to its potential biological activities, particularly in modulating immune responses and inflammation. The following sections delve into the biological activity, pharmacological properties, and relevant research findings related to this compound.

This compound retains the core mechanism of fluvoxamine, which involves the inhibition of serotonin reuptake at the neuronal membrane. This inhibition enhances serotonergic transmission, contributing to its antidepressant effects. Additionally, it exhibits a strong affinity for the sigma-1 receptor (S1R), which is believed to play a role in its anti-inflammatory and neuroprotective properties. Activation of S1R is associated with reduced endoplasmic reticulum stress and modulation of inflammatory cytokines, suggesting a multifaceted mechanism that extends beyond serotonin reuptake inhibition .

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to parallel that of fluvoxamine, characterized by:

  • Absorption : Well absorbed with a bioavailability of approximately 53%.
  • Distribution : Volume of distribution is about 25 L/kg.
  • Protein Binding : Approximately 77-80% bound to plasma proteins.
  • Metabolism : Extensively metabolized in the liver, with several metabolites identified.
  • Half-life : Estimated at around 15.6 hours .

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit neuronal serotonin transporters, similar to its parent compound. Furthermore, it has demonstrated potential in modulating immune responses by influencing cytokine production, which may be beneficial in conditions characterized by inflammation .

Efficacy in COVID-19 Treatment

Recent studies have explored the use of fluvoxamine, including its derivatives like this compound, in treating COVID-19 patients. A meta-analysis indicated that fluvoxamine could reduce the risk of clinical deterioration in symptomatic patients with SARS-CoV-2 infection. The proposed mechanism includes anti-inflammatory effects mediated through S1R activation, which might lower the production of pro-inflammatory cytokines during viral infections .

Table 1: Summary of Clinical Trials Involving Fluvoxamine for COVID-19

StudyDesignPopulationInterventionOutcome
Lenze et al., 2020Phase 2 RCT152 symptomatic adultsFluvoxamine (50 mg to 100 mg TID)Reduced clinical deterioration
Bramante et al., 2022Phase 3 RCT661 adultsFluvoxamine (50 mg BID for 15 days)Nonsignificant reduction in mortality
Calusic et al., 2021Cohort Study102 ICU patientsFluvoxamine (100 mg TID for 15 days)Improved clinical outcomes

Environmental Impact Studies

Research has also indicated that exposure to antidepressants like fluvoxamine can affect aquatic ecosystems. Studies on bivalves exposed to fluvoxamine showed significant metabolic changes, highlighting concerns regarding environmental contamination and its biological implications on non-target species .

特性

CAS番号

259526-43-7

分子式

C19H25F3N2O6

分子量

434.4 g/mol

IUPAC名

2-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid

InChI

InChI=1S/C19H25F3N2O6/c1-29-10-3-2-4-15(13-5-7-14(8-6-13)19(20,21)22)24-30-11-9-23-16(18(27)28)12-17(25)26/h5-8,16,23H,2-4,9-12H2,1H3,(H,25,26)(H,27,28)/b24-15+

InChIキー

NAYFERHDYLITGX-BUVRLJJBSA-N

SMILES

COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F

異性体SMILES

COCCCC/C(=N\OCCNC(CC(=O)O)C(=O)O)/C1=CC=C(C=C1)C(F)(F)F

正規SMILES

COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F

同義語

N-[2-[[(E)-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]aspartic Acid;  EP Impurity C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。